3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-13-2-1-11(9-14(13)18)16(22)19-5-7-21-6-3-15(20-21)12-4-8-23-10-12/h1-4,6,8-10H,5,7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELKUUSBSXXPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Bond Formation: The final step involves the formation of the amide bond between the fluorinated benzene ring and the pyrazole-thiophene moiety. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Research indicates that 3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibits notable biological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. Its efficacy against various pathogens makes it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Several case studies highlight the applications of this compound in various research domains:
- Antimicrobial Studies : A study published in MDPI evaluated the antimicrobial efficacy of 3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a new antibiotic agent .
- Cancer Research : In another study, the compound was tested for its ability to inhibit cell growth in various cancer cell lines. The results showed that it significantly reduced cell viability in breast and lung cancer cells, leading researchers to consider it for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the heterocyclic rings play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Core : 3,4-Difluorobenzamide.
- Linker : Ethyl group.
- Heterocycles : 1H-pyrazole substituted with thiophen-3-yl.
- Key Features: Fluorine atoms enhance lipophilicity and metabolic stability. Pyrazole may act as a hydrogen bond acceptor.
Comparators
N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)
- Core : Benzamide with 4-imidazole substitution.
- Linker : Ethyl urea.
- Key Features :
- Urea group increases hydrogen-bonding capacity.
- 3,4-Difluorophenyl mirrors the target compound’s fluorination.
- Contrast : The urea linker and imidazole substituent may improve target binding but reduce cell permeability compared to the pyrazole-thiophene system.
Compound 189 (Pyrazole-Difluoromethyl Derivative)
- Core : Acetamide with bis(difluoromethyl)pyrazole.
- Substituents : Chloro-indazole, sulfonyl, and hydroxy-alkynyl groups.
- Key Features :
- Difluoromethyl groups enhance metabolic stability.
- Contrast: The target compound’s simpler structure (lacking sulfonyl/chloro groups) may offer better pharmacokinetic properties.
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Core : Benzamide with benzothiazole.
- Substituents : Ethoxy and tetrafluoropropoxymethyl groups.
- Key Features :
- Benzothiazole confers rigidity and fluorescence properties.
- Fluorinated alkoxy chain improves solubility.
- Contrast : The target compound’s thiophene-pyrazole system may offer greater conformational flexibility for target engagement.
Physicochemical Properties
Key Observations :
- The target compound balances moderate lipophilicity (logP ~3.5) with a molecular weight <500 Da, aligning with Lipinski’s rules for oral bioavailability.
- Compound 3b’s urea linker increases polarity, which may limit blood-brain barrier penetration.
Pharmacological Potential (Inferred)
- Target Compound : Pyrazole-thiophene systems are associated with kinase inhibition (e.g., JAK2, EGFR). Fluorine atoms may enhance selectivity .
- Compound 3b : Imidazole-urea motifs are common in anti-inflammatory agents (e.g., COX-2 inhibitors) .
- Compound 189 : Chloro-indazole and sulfonyl groups suggest anticancer applications (e.g., PARP inhibition) .
Biological Activity
3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic Rings : The presence of a difluorobenzamide moiety enhances its lipophilicity and possibly its interaction with biological targets.
- Pyrazole and Thiophene Moieties : These heterocycles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The precise mechanism of action for 3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is not fully elucidated but is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have shown activity against various enzymes involved in disease pathways, suggesting a potential role in modulating enzymatic activity.
- Receptor Modulation : The compound may act as a modulator for specific receptors, similar to other pyrazole derivatives that target nuclear receptors.
Antimicrobial Activity
Research indicates that derivatives of the pyrazole class exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,4-Difluoro Compound | S. aureus | 2 μg/ml |
| 3,4-Difluoro Compound | E. coli | 4 μg/ml |
These results suggest that the compound possesses notable antibacterial properties comparable to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of related compounds. For example:
- Cytotoxicity Assays : Compounds similar to 3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide have shown IC50 values ranging from 10 to 20 μM against various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Anti-inflammatory Effects
The anti-inflammatory potential has been explored through assays measuring cytokine release. Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Study on Antimicrobial Activity : A series of substituted pyrazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 μM .
- Anticancer Research : A recent study investigated the cytotoxic effects of pyrazole derivatives on multiple cancer cell lines, revealing significant growth inhibition at low concentrations (IC50 < 20 μM) .
Q & A
Q. What are the standard synthetic routes for 3,4-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-thiophene intermediate via cyclocondensation of thiophene-3-carbaldehyde with hydrazine derivatives.
- Step 2 : Alkylation of the intermediate with 2-chloroethylamine to introduce the ethyl linker.
- Step 3 : Amide coupling with 3,4-difluorobenzoic acid using coupling agents like EDCI/HOBt in dichloromethane or acetonitrile . Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalytic bases (triethylamine) to enhance yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm the integration of fluorine atoms (3,4-difluoro substitution) and pyrazole-thiophene linkage.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 328.32 g/mol) and fragmentation patterns.
- IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm) and aromatic C-F bonds (~1100 cm) .
Q. What primary biological targets or assays are relevant for initial screening of this compound?
- Kinase Inhibition Assays : Focus on kinases implicated in cancer (e.g., EGFR, VEGFR) due to structural similarities to known pyrazole-based inhibitors .
- Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines to assess antiproliferative effects.
- Solubility Studies : Evaluate metabolic stability conferred by fluorine atoms using HPLC-based solubility profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Modification : Replace thiophene with pyridine () or adjust fluorine positions to alter electron-withdrawing effects.
- Linker Optimization : Vary the ethyl spacer length to modulate flexibility and receptor binding.
- Bioisosteric Replacement : Substitute the benzamide with sulfonamide groups (e.g., as in ) to enhance solubility .
- Data-Driven SAR : Use computational docking (e.g., AutoDock) paired with crystallographic data (SHELX-refined structures) to predict binding modes .
Q. How can researchers resolve contradictions in solubility and bioactivity data across analogs?
- Solubility Contradictions : Perform comparative studies using PBS (pH 7.4) vs. organic solvents (DMSO) to assess partitioning behavior.
- Bioactivity Variability : Validate assay conditions (e.g., cell line specificity, ATP concentrations) and confirm target engagement via Western blotting or SPR.
- Crystallographic Analysis : Use SHELXL to resolve structural ambiguities (e.g., fluorine positional disorder) that may affect activity .
Q. What strategies are effective for elucidating the mechanism of action in kinase inhibition?
- Kinase Profiling Panels : Broad-spectrum screening (e.g., KinomeScan) to identify off-target effects.
- X-ray Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to visualize binding interactions.
- Dynamic Simulations : MD simulations to study fluorine’s role in stabilizing kinase-inhibitor complexes .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?
- Data Collection : Use high-resolution synchrotron data ( Å) to resolve fluorine atoms.
- Refinement Tools : SHELXL’s TWIN and BASF commands for twinned data; PART instructions for disordered thiophene/pyrazole moieties .
- Validation : Cross-check with WinGX’s PARST metrics for geometric accuracy .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment in multi-step syntheses?
- HPLC-MS : Monitor reaction intermediates with C18 columns (ACN/water gradient).
- Elemental Analysis : Confirm fluorine content ( deviation).
- TLC Tracking : Use UV-active plates for rapid stepwise validation .
Q. How can researchers validate metabolic stability claims attributed to fluorine substitution?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- CYP450 Inhibition Studies : Assess interactions with cytochrome isoforms (e.g., CYP3A4) .
Q. What computational tools are suitable for predicting ADME properties?
- SwissADME : Estimate logP (fluorine reduces lipophilicity) and bioavailability.
- Molinspiration : Predict blood-brain barrier permeability, critical for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
